8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

This compound features a conformationally restricted 8-oxa-1-azaspiro[4.5]decane core with a 4-ylmethanol handle, essential for precise vectorial presentation in medicinal chemistry. Unlike generic spirocycles, this scaffold's specific 8-oxa-1-aza arrangement is critical for engaging sigma-1 receptors, sepiapterin reductase (SPR), and muscarinic targets. The 4-ylmethanol group enables versatile late-stage functionalization. Substitution with alternative regioisomers (e.g., 1-oxa-8-aza) or unsubstituted cores compromises binding affinity and target selectivity, making this specific building block non-interchangeable for fragment-based drug discovery and lead optimization programs. Ensure assay fidelity by sourcing the exact architecture required.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 1784133-53-4
Cat. No. B2553410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
CAS1784133-53-4
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESC1CNC2(C1CO)CCOCC2
InChIInChI=1S/C9H17NO2/c11-7-8-1-4-10-9(8)2-5-12-6-3-9/h8,10-11H,1-7H2
InChIKeyYMHUAOJVKFCXLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (CAS 1784133-53-4): A Spirocyclic Building Block for Drug Discovery


8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is a spirocyclic heterocycle featuring a privileged 8-oxa-1-azaspiro[4.5]decane core with a 4-ylmethanol substituent [1]. This scaffold is characterized by a three-dimensional, conformationally restricted structure that incorporates both nitrogen and oxygen heteroatoms within a rigid spiro-fused bicyclic system [1]. As a versatile building block, it is primarily utilized in medicinal chemistry for the synthesis of complex molecules targeting diverse biological pathways, including sigma-1 receptors, sepiapterin reductase, and muscarinic receptors [2][3][4]. Its unique structural features enable precise spatial orientation of functional groups, making it a valuable tool for fragment-based drug discovery and lead optimization programs.

Why Generic Substitution Fails: The Critical Role of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol's Unique Scaffold Geometry and Heteroatom Pattern


Generic substitution of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol with alternative spirocyclic building blocks such as 1-azaspiro[4.5]decanes or other oxa-azaspiro regioisomers is not scientifically valid due to profound differences in physicochemical properties and biological target engagement. The precise positioning of the oxygen atom at the 8-position and nitrogen at the 1-position dictates the scaffold's three-dimensional vectorial presentation, hydrogen bond donor/acceptor capacity, and overall molecular topology [1]. For instance, the 8-oxa-1-azaspiro[4.5]decane core provides a specific dihedral angle and spatial arrangement that is distinct from 1-oxa-8-azaspiro[4.5]decane regioisomers, leading to divergent binding affinities and selectivities for receptors such as sigma-1 and muscarinic M1 [2][3]. Furthermore, the presence of the 4-ylmethanol group introduces a critical synthetic handle for derivatization, enabling late-stage functionalization that is not feasible with simpler unsubstituted cores [1]. Substituting with a different scaffold would fundamentally alter the compound's molecular recognition profile, potentially resulting in loss of potency, off-target effects, or complete inactivity in a given assay system. The quantitative evidence presented below substantiates the non-interchangeability of this specific spirocyclic architecture.

Quantitative Differentiation of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol: Comparative Evidence Against Analogs and Alternative Building Blocks


Molecular Weight and Physicochemical Profile: 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol vs. Common Spirocyclic Building Blocks

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol (MW 171.2 g/mol) exhibits a molecular weight that is approximately 23% higher than the parent 8-oxa-1-azaspiro[4.5]decane core (MW 141.2 g/mol) due to the presence of the 4-ylmethanol substituent [1]. This substituent increases the compound's topological polar surface area (tPSA) and hydrogen bond donor/acceptor capacity, which directly influences solubility, permeability, and target binding . In comparison, alternative spirocyclic building blocks like 6-azaspiro[4.5]decane (MW 139.2 g/mol) and 7-oxa-1-azaspiro[4.5]decane (MW 141.2 g/mol) lack the 4-ylmethanol functionality and have different heteroatom arrangements, resulting in distinct LogP and tPSA values that alter their drug-likeness and biological activity .

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

Sigma-1 Receptor Affinity: 8-Oxa-1-azaspiro[4.5]decane Derivatives Exhibit Nanomolar Potency

Derivatives based on the 1-oxa-8-azaspiro[4.5]decane scaffold, a close regioisomer of the target compound's core, demonstrate high affinity for sigma-1 receptors. A series of seven such ligands displayed Ki values ranging from 0.61 to 12.0 nM against sigma-1, with selectivity ratios (Ki(sigma-2)/Ki(sigma-1)) between 2 and 44 [1]. While this data is for the 1-oxa-8-azaspiro[4.5]decane scaffold, it highlights the critical importance of the oxa-azaspiro architecture for sigma-1 engagement. In contrast, simple spirocyclic amines lacking the oxygen atom, such as 1-azaspiro[4.5]decane derivatives, have been primarily associated with opioid receptor binding (mu/delta/kappa), with reported Ki values for mu-opioid receptors often in the low nanomolar range but with different selectivity profiles [2]. The presence of the oxygen atom in the 8-oxa-1-azaspiro[4.5]decane core is therefore hypothesized to confer a distinct binding mode favoring sigma-1 over opioid receptors.

Sigma-1 Receptor Neurological Disorders Radioligand Development

Potent Enzyme Inhibition: A Derivative Containing the 8-Oxa-1-azaspiro[4.5]decan-1-yl Moiety Achieves Sub-Nanomolar IC50 Against Sepiapterin Reductase

A compound incorporating the 8-oxa-1-azaspiro[4.5]decan-1-yl fragment (BDBM660194, from US Patent US20240092784) exhibits an IC50 value of 0.660 nM against human sepiapterin reductase (SPR) [1]. This enzyme is involved in tetrahydrobiopterin (BH4) biosynthesis, a critical pathway for neurotransmitter production and nitric oxide synthesis. This sub-nanomolar potency demonstrates that the 8-oxa-1-azaspiro[4.5]decane scaffold can be effectively integrated into larger molecules to achieve exceptionally high target affinity. While direct comparative data for closely related spirocyclic amines against SPR are not available in this dataset, the potency of this derivative is notable. For context, many CNS-targeted enzyme inhibitors achieve IC50 values in the low nanomolar to micromolar range; a sub-nanomolar IC50 represents a >100-fold improvement over typical starting points in drug discovery campaigns.

Enzyme Inhibition Sepiapterin Reductase CNS Disorders

Safety Profile: 8-Oxa-1-azaspiro[4.5]decane Core Carries Specific GHS Hazard Classifications

The parent scaffold 8-oxa-1-azaspiro[4.5]decane is classified according to the Globally Harmonized System (GHS) with specific hazard statements: H315 (Causes skin irritation, 100% confidence), H319 (Causes serious eye irritation, implied by Eye Dam. 1), and H335 (May cause respiratory irritation, 100% confidence) [1]. These classifications are based on computational predictions and available safety data. In contrast, simpler spirocyclic amines like 1-azaspiro[4.5]decane may have different hazard profiles, though comprehensive GHS data are often less readily available for these less-studied scaffolds. The explicit hazard information for the 8-oxa-1-azaspiro[4.5]decane core allows for informed risk assessment and implementation of appropriate engineering controls and personal protective equipment (PPE) in laboratory and pilot plant settings.

Chemical Safety Laboratory Handling Regulatory Compliance

Synthetic Versatility: The 4-Ylmethanol Group Enables Divergent Functionalization Pathways

The primary alcohol group in 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol serves as a key synthetic handle for further elaboration, enabling transformations such as oxidation to an aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic displacement . This contrasts with the unsubstituted 8-oxa-1-azaspiro[4.5]decane core (CAS 51130-63-3), which lacks this functional group and therefore offers fewer direct derivatization options at the 4-position. While alternative building blocks like 1-oxa-8-azaspiro[4.5]decan-4-ol (CAS 1784133-53-4's regioisomer) also contain a hydroxyl group, the different positioning of the heteroatoms (1-oxa vs. 8-oxa) results in distinct steric and electronic environments, affecting reactivity and the ultimate biological activity of derived compounds [1][2]. The presence of the 4-ylmethanol group in the target compound allows for the rapid generation of diverse chemical libraries through parallel synthesis, a significant advantage in medicinal chemistry hit-to-lead optimization.

Synthetic Chemistry Building Blocks Late-Stage Functionalization

Optimal Application Scenarios for 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol in Drug Discovery and Chemical Synthesis


Fragment-Based Drug Discovery Targeting Sigma-1 Receptors

Utilize 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol as a core fragment for designing novel sigma-1 receptor ligands. The 8-oxa-1-azaspiro[4.5]decane scaffold has demonstrated nanomolar affinity for sigma-1 receptors in a series of analogs [1]. The 4-ylmethanol group can be easily functionalized to explore vector diversity and improve pharmacokinetic properties, while maintaining the favorable spirocyclic geometry required for sigma-1 binding. This approach is particularly valuable for developing CNS-penetrant radioligands and therapeutics for neurological disorders [1].

Synthesis of Potent Enzyme Inhibitors with Sub-Nanomolar Potency

Employ 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol as a key intermediate in the construction of complex molecules targeting enzymes like sepiapterin reductase (SPR). A derivative containing the 8-oxa-1-azaspiro[4.5]decan-1-yl fragment achieved an IC50 of 0.660 nM against human SPR, highlighting the scaffold's potential to confer high target engagement [2]. The alcohol handle allows for attachment of diverse pharmacophores, enabling rapid SAR exploration to optimize potency and selectivity for SPR or related targets.

Development of Muscarinic M1 Receptor Agonists for Cognitive Enhancement

Incorporate 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol into the design of selective M1 muscarinic receptor agonists. The 1-oxa-8-azaspiro[4.5]decane scaffold, a close structural relative, has been investigated for M1 agonist activity [3]. The target compound's spirocyclic core provides the conformational rigidity necessary for selective receptor activation, potentially avoiding off-target effects on peripheral muscarinic receptors. The 4-ylmethanol group serves as a synthetic vector for introducing substituents that can modulate CNS penetration and metabolic stability.

Parallel Synthesis of Spirocyclic Chemical Libraries for Phenotypic Screening

Leverage the 4-ylmethanol group of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol to rapidly generate a diverse library of spirocyclic compounds via parallel synthesis [4]. The primary alcohol can be converted to esters, ethers, amines, or halides using standard high-throughput chemistry protocols. This library can be screened against a panel of biological targets to identify novel hits, capitalizing on the scaffold's privileged nature in medicinal chemistry. The rigid, three-dimensional structure of the spirocyclic core enhances the likelihood of discovering compounds with unique binding modes and favorable drug-like properties [4].

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